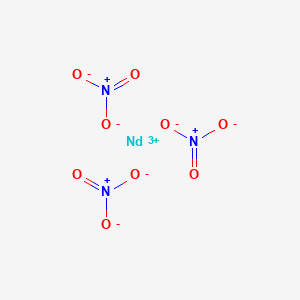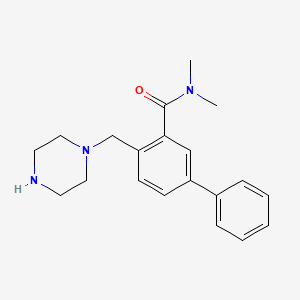
N-methylsulfonyl-3-nitrobenzamide
Übersicht
Beschreibung
N-methylsulfonyl-3-nitrobenzamide is an organic compound characterized by the presence of a nitro group, a methylsulphonylaminocarbonyl group, and a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-methylsulfonyl-3-nitrobenzamide typically involves the nitration of a benzene derivative followed by the introduction of the methylsulphonylaminocarbonyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent introduction of the methylsulphonylaminocarbonyl group can be achieved through a series of reactions involving sulfonylation and amination steps.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow processes to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N-methylsulfonyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 1-(Methylsulphonylaminocarbonyl)-3-aminobenzene.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
N-methylsulfonyl-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-methylsulfonyl-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the methylsulphonylaminocarbonyl group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 1-(Methylsulphonylaminocarbonyl)-4-nitrobenzene
- 1-(Methylsulphonylaminocarbonyl)-2-nitrobenzene
- 1-(Ethylsulphonylaminocarbonyl)-3-nitrobenzene
Comparison: N-methylsulfonyl-3-nitrobenzamide is unique due to the specific positioning of the nitro and methylsulphonylaminocarbonyl groups on the benzene ring. This positioning can influence the compound’s reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.
Eigenschaften
Molekularformel |
C8H8N2O5S |
|---|---|
Molekulargewicht |
244.23 g/mol |
IUPAC-Name |
N-methylsulfonyl-3-nitrobenzamide |
InChI |
InChI=1S/C8H8N2O5S/c1-16(14,15)9-8(11)6-3-2-4-7(5-6)10(12)13/h2-5H,1H3,(H,9,11) |
InChI-Schlüssel |
CRLHSMGRRDSIPC-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Phenyl-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8512572.png)









![6-(4-aminophenyl)-4-(3-chloroanilino)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8512620.png)



